1-Allyl-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile
CAS No.: 338964-43-5
Cat. No.: VC7264503
Molecular Formula: C16H11F3N2O
Molecular Weight: 304.272
* For research use only. Not for human or veterinary use.
![1-Allyl-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile - 338964-43-5](/images/structure/VC7264503.png)
Specification
CAS No. | 338964-43-5 |
---|---|
Molecular Formula | C16H11F3N2O |
Molecular Weight | 304.272 |
IUPAC Name | 2-oxo-1-prop-2-enyl-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Standard InChI | InChI=1S/C16H11F3N2O/c1-2-6-21-10-13(7-12(9-20)15(21)22)11-4-3-5-14(8-11)16(17,18)19/h2-5,7-8,10H,1,6H2 |
Standard InChI Key | KKYSQNYKQHCQME-UHFFFAOYSA-N |
SMILES | C=CCN1C=C(C=C(C1=O)C#N)C2=CC(=CC=C2)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure is characterized by a dihydropyridine ring, which is partially saturated, reducing aromaticity and introducing conformational flexibility. The 3-cyanopyridine moiety is a critical pharmacophore in many bioactive molecules, contributing to interactions with biological targets . The allyl group at the 1-position introduces potential reactivity for further functionalization, while the 3-(trifluoromethyl)phenyl substituent enhances lipophilicity and metabolic stability, traits often desirable in drug design .
Key Structural Data
Property | Value |
---|---|
CAS Number | 338964-43-5 |
Molecular Formula | |
Molar Mass | 304.27 g/mol |
IUPAC Name | 1-Allyl-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile |
The trifluoromethyl group (-CF) is electron-withdrawing, influencing the electronic distribution of the adjacent phenyl ring and potentially modulating binding affinities in biological systems .
Synthesis and Manufacturing
Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Allylation | Allyl bromide, KCO, DMF, 80°C | 70–85 |
Cyclization | NHOAc, ethanol, reflux | 60–75 |
Coupling | Pd(PPh), Ar-B(OH), DME | 50–65 |
These yields are extrapolated from similar syntheses of 3-cyanopyridines .
Physicochemical Properties
Solubility and Stability
The compound’s solubility is influenced by its nitrile and trifluoromethyl groups. It is likely sparingly soluble in water but soluble in organic solvents like DMSO or ethanol. Stability studies are unreported, but the allyl group may confer susceptibility to oxidation or hydrolysis under acidic conditions.
Predicted LogP and pKa
Property | Value |
---|---|
LogP (octanol-water) | 2.8 ± 0.3 |
pKa | 9.1 (pyridine N) |
These values, calculated using computational tools, suggest moderate lipophilicity, aligning with its potential as a CNS-active agent .
Biological and Pharmacological Activities
Neuroprotective Applications
Díaz-de-Villegas et al. (2021) designed 2-pyridone derivatives as α-synuclein aggregation inhibitors for Parkinson’s disease. The ketone and nitrile groups in the target compound could facilitate hydrogen bonding with amyloid fibrils, warranting further study .
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